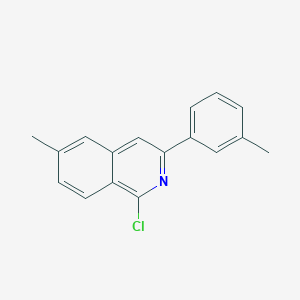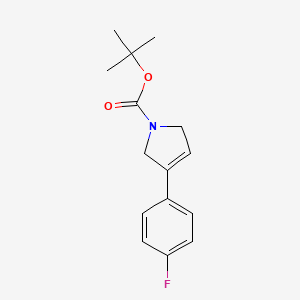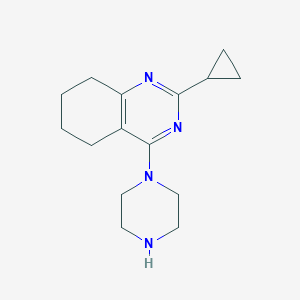![molecular formula C17H12ClN B11855791 4-[(E)-2-(2-chlorophenyl)ethenyl]quinoline CAS No. 5464-25-5](/img/structure/B11855791.png)
4-[(E)-2-(2-chlorophenyl)ethenyl]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(E)-2-(2-chlorophenyl)ethenyl]quinoline is a chemical compound with the molecular formula C17H12ClN. It is also known by other names such as 2-[2-(4-chlorophenyl)ethenyl]quinoline and 2-p-chlorostyryl quinoline . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-2-(2-chlorophenyl)ethenyl]quinoline typically involves the reaction of 2-chloroquinoline with styrene derivatives under specific conditions. One common method is the Heck reaction, which involves the palladium-catalyzed coupling of aryl halides with alkenes . The reaction conditions often include the use of a base such as triethylamine and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(E)-2-(2-chlorophenyl)ethenyl]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.
Substitution: Electrophilic substitution reactions can occur on the quinoline ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, saturated quinoline derivatives, and various substituted quinolines depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
4-[(E)-2-(2-chlorophenyl)ethenyl]quinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 4-[(E)-2-(2-chlorophenyl)ethenyl]quinoline involves its interaction with specific molecular targets and pathways. For instance, it can bind to DNA and proteins, affecting their function and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(E)-2-(4-chlorophenyl)ethenyl]quinoline: A closely related compound with similar chemical properties.
2-(4-chlorophenyl)-4-quinolinol: Another derivative with distinct biological activities.
2-(4-chlorophenyl)-3-methyl-4-(4-morpholinyl)quinoline: Known for its unique pharmacological properties.
Uniqueness
4-[(E)-2-(2-chlorophenyl)ethenyl]quinoline stands out due to its specific structural features, which confer unique reactivity and biological activity
Propriétés
Numéro CAS |
5464-25-5 |
|---|---|
Formule moléculaire |
C17H12ClN |
Poids moléculaire |
265.7 g/mol |
Nom IUPAC |
4-[(E)-2-(2-chlorophenyl)ethenyl]quinoline |
InChI |
InChI=1S/C17H12ClN/c18-16-7-3-1-5-14(16)10-9-13-11-12-19-17-8-4-2-6-15(13)17/h1-12H/b10-9+ |
Clé InChI |
DVQQCTSFLJNTCY-MDZDMXLPSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)/C=C/C2=CC=NC3=CC=CC=C23)Cl |
SMILES canonique |
C1=CC=C(C(=C1)C=CC2=CC=NC3=CC=CC=C23)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Benzyl-2,9-diazaspiro[5.5]undecan-1-one](/img/structure/B11855720.png)




![2-Benzyl-2-azaspiro[4.4]nonane-6-carboxylic acid](/img/structure/B11855751.png)



![2-(Thiophen-2-YL)pyrazolo[1,5-C]quinazolin-5(6H)-one](/img/structure/B11855775.png)


